molecular formula C14H17NO3 B13019131 Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No.: B13019131
M. Wt: 247.29 g/mol
InChI Key: XIEWEXJALWYBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzyl group, a hydroxyl group, and an azabicyclo heptane core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo heptane core. The hydroxyl and benzyl groups are then introduced through subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

Uniqueness: Benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for a wide range of modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

benzyl 6-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(18-10-11-4-2-1-3-5-11)15-7-6-14(17)8-12(14)9-15/h1-5,12,17H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWEXJALWYBQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1(C2)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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